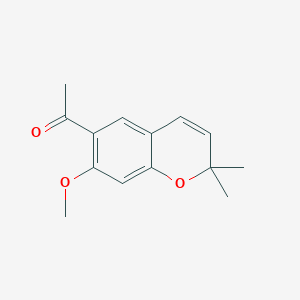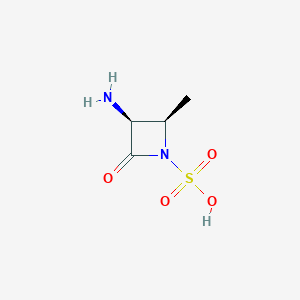
1,2-Dioleoyl-3-linoleoyl-rac-glycerol
説明
1,2-Dioleoyl-3-linoleoyl-rac-glycerol (DLGL) is a naturally occurring glycerolipid found in the cell membranes of many organisms, including humans. It is a major component of human cell membranes and is involved in a variety of physiological processes. DLGL is also used as a substrate in various biochemical and scientific research studies.
科学的研究の応用
Lipid Membrane Studies
“1,2-Dioleoyl-3-linolein” is used in the study of lipid membranes. It’s used in the comparison of the permeability of bilayers composed of three lipids: cardiolipin, DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1’-rac-glycerol), and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol)) .
Molecular Dynamics Simulations
This compound is also used in molecular dynamics (MD) simulations to investigate the formation and properties of lipid membranes .
特性
IUPAC Name |
[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMWOTXEVWLTTO-KTKRTRQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H102O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dioleoyl-3-linolein | |
CAS RN |
2190-20-7 | |
| Record name | 1,2-Dioleoyl-3-linolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIOLEOYL-3-LINOLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9790LE118Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Jatropha curcas seed oil?
A1: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is identified as a major triacylglycerol component in Jatropha curcas seed oil. [] This oil has a high oil content (66.4%) with triacylglycerols being the dominant lipid species. [] This information is crucial for understanding the overall composition and potential applications of the oil.
Q2: Can 1,2-Dioleoyl-3-linoleoyl-rac-glycerol be separated into its enantiomers, and if so, how?
A2: Yes, 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, despite consisting only of unsaturated fatty acids, can be separated into its enantiomers. [] This separation is achievable using a recycle High-Performance Liquid Chromatography (HPLC) system equipped with a specific chiral column. The effective separation was observed with a cellulose tris-(3,5-dimethylphenylcarbamate) chiral selector. []
Q3: How does the fatty acid composition of a triacylglycerol influence its separation using chiral HPLC?
A3: Research suggests that the presence of both a palmitic acid moiety and an unsaturated fatty acid moiety at specific positions (sn-1 or sn-3) in the triacylglycerol structure plays a role in successful enantiomeric separation using a cellulose tris-(3,5-dimethylphenylcarbamate) chiral column. [] For instance, 1,2-dipalmitoyl-3-stearoyl-rac-glycerol, consisting solely of saturated fatty acids, was not successfully resolved. [] This highlights the importance of specific structural features for effective chiral separation in this context.
Q4: What is the potential application of Jatropha curcas seed oil in pest control?
A4: Jatropha curcas seed oil demonstrates promising insecticidal properties, specifically against the seed beetle Callosobruchus maculatus. [] Studies show that the oil exhibits both anti-ovipositional and ovicidal effects on the beetle. [] This suggests its potential as a natural insecticide, particularly for protecting legume seeds from pest infestations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)
![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)







![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)
![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)
